molecular formula C15H22N2O4S B6620982 N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide

Cat. No.: B6620982
M. Wt: 326.4 g/mol
InChI Key: JMPOHXIMMUPABA-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a phenyl group, and a sulfonyl group, which may contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)10-22(20,21)9-8-13(18)17-14(15(16)19)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOHXIMMUPABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)CCC(=O)NC(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Amino Group: This step may involve the reaction of a suitable precursor with ammonia or an amine under controlled conditions.

    Introduction of the Phenyl Group: This can be achieved through various methods such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases and Acids: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)acetamide
  • N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)butanamide

Uniqueness

N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. These properties could include enhanced reactivity, selectivity in biological systems, or improved stability under certain conditions.

For precise and detailed information, consulting scientific literature and databases is recommended.

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